5-Bromo-1H-imidazo[4,5-B]pyrazine
Description
Significance of Imidazopyrazine Scaffolds in Chemical Research
The imidazopyrazine scaffold, a fused heterocyclic system containing an imidazole (B134444) ring fused to a pyrazine (B50134) ring, is a prominent structural motif in the field of medicinal chemistry. chemicalbook.comnih.gov These nitrogen-rich heterocyclic compounds are of significant interest due to their diverse and potent pharmacological activities. google.comgrowingscience.com The fusion of the imidazole and pyrazine rings creates a unique electronic and structural framework that allows for interactions with a wide range of biological targets. uzh.ch
Imidazopyrazine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. google.comuni.lu Their structural similarity to endogenous purines allows them to act as bioisosteres, interfering with various biological pathways. google.com For instance, certain imidazopyrazine derivatives have been investigated as kinase inhibitors, which are crucial for cell signaling and are often dysregulated in diseases like cancer. nih.gov The versatility of the imidazopyrazine core allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. growingscience.com This adaptability has made the imidazopyrazine scaffold a privileged structure in drug discovery and development programs. chemicalbook.comuzh.ch
Overview of Halogenated Azapurine Analogs in Organic Synthesis
Halogenated azapurine analogs are a class of heterocyclic compounds that play a crucial role in organic synthesis and medicinal chemistry. Azapurines are analogs of purines where one or more carbon atoms in the purine (B94841) ring system are replaced by nitrogen atoms. The introduction of a halogen atom, such as bromine, into the azapurine scaffold significantly influences the compound's chemical reactivity and biological activity.
In organic synthesis, the halogen atom serves as a versatile functional group that can be readily modified through various cross-coupling reactions. This allows for the construction of more complex molecular architectures, making halogenated azapurines valuable building blocks for the synthesis of diverse compound libraries. nih.govresearchgate.net For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are commonly employed to introduce new carbon-carbon and carbon-nitrogen bonds at the halogenated position. nih.gov This synthetic flexibility is instrumental in the development of novel therapeutic agents. From a biological perspective, the presence of a halogen atom can enhance the binding affinity of the molecule to its target protein and improve its pharmacokinetic profile. achemblock.com
Contextualization of 5-Bromo-1H-imidazo[4,5-B]pyrazine within the Imidazopyrazine Family
This compound is a specific member of the imidazopyrazine family that features a bromine atom at the 5-position of the fused ring system. This substitution is significant as it provides a reactive handle for further chemical modifications, positioning this compound as a key intermediate in the synthesis of more complex imidazopyrazine derivatives. chemicalbook.comresearchgate.net The presence of the bromine atom allows for the strategic introduction of various substituents at this position, enabling the exploration of structure-activity relationships and the optimization of biological activity. nih.gov
The core 1H-imidazo[4,5-b]pyrazine structure is a known pharmacophore, and the addition of a bromine atom enhances its potential as a scaffold for drug discovery. The electron-withdrawing nature of the bromine atom can also modulate the electronic properties of the entire ring system, potentially influencing its interaction with biological targets. Therefore, this compound serves as a valuable starting material for the development of novel compounds with a wide range of potential therapeutic applications, leveraging the inherent biological activity of the imidazopyrazine core and the synthetic versatility of the bromo-substituent.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3H-imidazo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYKUNCAMSMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536613 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-41-1 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 1h Imidazo 4,5 B Pyrazine and Its Derivatives
Classical and Contemporary Synthetic Routes to Imidazo[4,5-b]pyrazine Systems
The construction of the imidazo[4,5-b]pyrazine core relies heavily on established and innovative synthetic routes. These methods primarily involve the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) structure.
Cyclocondensation Reactions of Pyrazine Diamines and Related Precursors
A cornerstone in the synthesis of imidazo[4,5-b]pyrazines is the cyclocondensation of pyrazine diamines with suitable one-carbon synthons. This approach provides a reliable pathway to the fused heterocyclic system.
A direct and effective method for preparing 5-Bromo-1H-imidazo[4,5-b]pyrazine involves the use of 5-Bromopyrazine-2,3-diamine as a key precursor. chemicalbook.com In a typical procedure, 5-Bromopyrazine-2,3-diamine is dissolved in N,N-dimethylformamide (DMF). chemicalbook.com Subsequently, triethyl orthoformate and formic acid are added, and the mixture is heated to reflux. chemicalbook.com The reaction is monitored until the starting material is consumed. chemicalbook.com After removal of the solvent, the desired product is purified by silica (B1680970) gel column chromatography. chemicalbook.com
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Condition | Product |
| 5-Bromopyrazine-2,3-diamine | Triethyl orthoformate, Formic acid | N,N-dimethylformamide (DMF) | Reflux | This compound |
This table summarizes the synthesis of this compound from 5-Bromopyrazine-2,3-diamine.
The versatility of the cyclocondensation approach is further demonstrated by the use of various one-carbon sources. While direct evidence for the use of diethoxymethyl acetate (B1210297) in the synthesis of this compound is not explicitly detailed in the provided context, its application in forming similar imidazole systems suggests its potential. rsc.org
Acetic anhydride (B1165640) is a widely used reagent in organic synthesis, primarily for acetylation reactions. wikipedia.org It can be prepared through the carbonylation of methyl acetate. google.com In the context of imidazo[4,5-b]pyrazine synthesis, acetic anhydride can serve as a reactant to introduce an acetyl group, which can then facilitate cyclization. For instance, new cyclic imides have been synthesized by treating amic derivatives with acetic anhydride and sodium acetate. ajchem-a.com
Potassium ethyl xanthate is another versatile reagent, often employed in the mining industry as a flotation agent and in organic synthesis for preparing xanthate esters. wikipedia.orgscirp.org It is synthesized from an alkoxide, carbon disulfide, and potassium hydroxide. wikipedia.org Its application in the synthesis of the target compound would likely involve its role as a precursor to a reactive intermediate that can undergo cyclocondensation.
One-Pot Multicomponent Reaction Strategies
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step.
Molecular iodine has emerged as a cost-effective and environmentally benign catalyst for various organic transformations, including the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. rsc.orgrsc.org An efficient method involves a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847) (or 2-aminopyridine), and tert-butyl isocyanide, catalyzed by iodine. rsc.orgnih.gov The reaction proceeds through the in-situ formation of an intermediate that undergoes a [4+1] cycloaddition with the isocyanide to yield the final product in good yields. rsc.org This methodology has proven effective for a wide range of substrates. nih.govmdpi.com
Iron(III) chloride (FeCl₃) is an inexpensive and readily available Lewis acid catalyst used in various organic syntheses. nih.gov A simple and solvent-free catalytic system using FeCl₃ supported on silica gel (FeCl₃/SiO₂) has been developed for the synthesis of multisubstituted imidazoles. rsc.orgrsc.org This method involves the reaction of acetals and benzils with ammonium (B1175870) acetate or amines as the nitrogen source under mild heating. rsc.org The catalyst's recyclability makes this approach highly efficient and environmentally friendly. nih.gov This catalytic system has been successfully applied to the one-pot condensation of diketones, protected aldehydes, ammonium acetate, and primary amines to produce 1,2,4,5-tetrasubstituted imidazoles in very good yields. nih.gov
Palladium and Copper-Catalyzed Cyclization Processes
The construction of the imidazo[4,5-b]pyrazine scaffold frequently employs transition-metal-catalyzed reactions, with palladium and copper catalysts being of primary importance. These methods facilitate the key bond-forming steps required for ring closure. A common and effective strategy for synthesizing imidazo[4,5-b]pyrazines and their derivatives involves a palladium-catalyzed amidation of a 2-chloro-3-amino-heterocycle, followed by a cyclization step. nih.govcapes.gov.br This approach provides a versatile and rapid route to products with substitution at the N1 and C2 positions. capes.gov.br Similarly, copper-catalyzed reactions are utilized for the formation of the imidazole ring, often through the cyclization of amidine intermediates. nih.gov These processes are valued for their ability to create C-N bonds efficiently under relatively mild conditions.
Oxidative Cyclization via Haloalkynes
Oxidative cyclization represents a powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.net This approach often involves the intramolecular functionalization of C-H and N-H bonds. While direct examples utilizing haloalkynes for the synthesis of this compound are not prominently detailed, the principles of this methodology are well-established for related structures. The process typically involves a metal catalyst, such as copper, which facilitates the intramolecular radical addition to an alkyne. researchgate.net
In a hypothetical application to the imidazopyrazine system, a suitably substituted diaminopyrazine precursor could react with a haloalkyne. The catalyst would initiate a cyclization cascade, leading to the formation of the fused imidazole ring. This type of metal-free, iodine-promoted oxidative cascade cyclization has been successfully used for unactivated 1,n-enynes to produce complex heterocycles, demonstrating the feasibility of such ring-forming strategies under oxidative conditions. nih.gov
Role of Specific Catalysts and Ligands in Ring Formation
The choice of catalyst and accompanying ligands is critical for the success of palladium and copper-catalyzed cyclizations, dictating the reaction's efficiency, selectivity, and substrate scope.
In palladium-catalyzed amidation reactions, the ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. For the synthesis of imidazo[4,5-b]pyrazines, an improved method utilizes a palladium catalyst with Xantphos as the ligand in a mixed solvent system of 1,4-dioxane (B91453) and tert-amyl alcohol. acs.org This specific combination has proven effective for the key amidation step.
For copper-catalyzed systems, the catalyst itself is often a simple copper(I) salt, such as copper(I) iodide (CuI). CuI has been identified as a highly effective catalyst for the aerobic oxidative coupling of ketoxime acetates with pyridines to form imidazo[1,2-a]pyridines, a related class of fused heterocycles. organic-chemistry.org In these reactions, molecular oxygen from the air can be used as the terminal oxidant, representing a sustainable approach. acs.org The synthesis of imidazo[4,5-c]pyrazoles, another analogous structure, has been achieved through the cyclization of N'-(4-halopyrazol-5-yl)amidines under copper catalysis, highlighting the versatility of copper catalysts in forming the imidazole ring. nih.gov
| Catalyst System | Reaction Type | Target/Related Scaffold | Key Features |
|---|---|---|---|
| Palladium / Xantphos | Amidation / Cyclization | Imidazo[4,5-b]pyrazines | Facilitates rapid access to N1 and C2 substituted products. capes.gov.bracs.org |
| Copper(I) Iodide (CuI) | Aerobic Oxidative Cyclization | Imidazo[1,2-a]pyridines | Uses air as the oxidant; tolerates a wide range of functional groups. organic-chemistry.org |
| Copper Catalyst | Amidine Cyclization | Imidazo[4,5-c]pyrazoles | Inexpensive and convenient method starting from 5-aminopyrazoles. nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netmdpi.com These approaches focus on using environmentally benign solvents, reducing energy consumption, and improving reaction efficiency.
Utilization of Deep Eutectic Solvents as Reaction Media
Deep Eutectic Solvents (DESs) are emerging as highly effective and green alternative reaction media for organic synthesis. nih.gov A DES is a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that forms a eutectic mixture with a melting point much lower than the individual components. nih.govmdpi.com These solvents are attractive because they are often biodegradable, non-toxic, inexpensive, and recyclable. sciencepg.com
The use of DESs can dramatically accelerate reaction rates. For instance, the synthesis of related imidazo[1,2-a]pyridines in a choline chloride-based DES can be completed in under two minutes at room temperature, offering a significant improvement over traditional methods. sciencepg.com The DES acts as both the solvent and a catalyst, enhancing the reaction's efficiency. nih.gov Imidazole-based DESs have also been synthesized and studied, indicating the compatibility of this solvent class with the target heterocyclic core. mdpi.comnih.govresearchgate.net
| DES Composition | Reaction | Key Advantages |
|---|---|---|
| Choline chloride / Urea (B33335) / Thiourea | Synthesis of Imidazo[1,2-a]pyridines | Rapid reaction time (< 2 min), environmentally benign, recyclable. sciencepg.com |
| Dimethyl urea / SnCl₂ / HCl | Synthesis of Imidazole Derivatives | Acts as a dual solvent/catalyst, cost-effective, high yields. nih.gov |
| [BmimCl] / Amide (e.g., Butyramide) | Formation of Imidazole-based DESs | Controllable melting point, potential use as solid lubricants. mdpi.comresearchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a cornerstone of green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govnih.gov The technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of chemical transformations. youtube.com
This protocol has been successfully applied to the synthesis of various pyrazole (B372694) and pyrazoline derivatives, which are structurally related to the imidazo[4,5-b]pyrazine core. nih.govshd-pub.org.rs For example, 1-aryl-1H-pyrazole-5-amines can be prepared efficiently in 10-15 minutes using water as a solvent under microwave heating at 150 °C. nih.gov The application of this method to the synthesis of this compound would involve the microwave-mediated cyclization of appropriate precursors, such as 5-bromo-2,3-diaminopyrazine with an orthoformate, potentially offering a more time- and energy-efficient route compared to conventional heating. chemicalbook.com
| Reactants | Product Type | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Chalcones and Hydrazine Hydrate | 1,2,4-Triazole-Pyrazoles | Microwave irradiation (280 W), 10 min | Efficient, rapid synthesis. nih.gov |
| Aryl Hydrazine and α-Cyanoketone | 1-Aryl-1H-pyrazole-5-amines | Microwave heating (150 °C), 10-15 min, Water solvent | Time and resource efficient, uses green solvent. nih.gov |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final desired product. High atom economy is achieved in reactions where few or no atoms are wasted as byproducts.
Multicomponent reactions (MCRs) are exemplary in their high atom economy. nih.gov These reactions combine three or more reactants in a one-pot procedure to form a complex product, where the majority of the atoms from the starting materials are incorporated into the final structure. The synthesis of substituted imidazoles via MCRs in deep eutectic solvents showcases this principle effectively. nih.gov By designing synthetic routes that proceed through MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction for imidazo[1,2-a]pyrazines, chemists can significantly improve reaction efficiency and minimize waste, aligning with the core tenets of green and sustainable chemistry. researchgate.net
Strategic Considerations in Precursor Selection and Reaction Optimization
The efficient construction of the this compound scaffold hinges on the judicious choice of starting materials and the fine-tuning of reaction conditions. A common and effective strategy involves the cyclization of a suitably substituted diaminopyrazine derivative.
A prevalent synthetic route commences with 2,3-diaminopyridine (B105623) or its pyrazine analogue, which undergoes condensation with a reagent that provides the missing carbon atom of the imidazole ring. For instance, the synthesis of 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives has been successfully achieved by reacting 2,3-diaminopyridine with sodium bisulfite adducts of the corresponding benzaldehydes. nih.gov This approach highlights a key strategic decision: the pre-functionalization of the starting materials to introduce desired substituents on the final heterocyclic system.
The optimization of reaction conditions is another critical aspect. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the final product. For example, in the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine, a two-step procedure involving reduction with iron in acetic acid followed by a ytterbium triflate-catalyzed condensation with triethyl orthoformate has been shown to be effective, with yields ranging from 32% to 99% depending on the substrates. mdpi.com
Here is a table summarizing various synthetic approaches to related imidazopyridine and imidazopyrazine systems:
| Starting Material(s) | Reagent(s) | Product Type | Key Features | Reference |
| 2,3-Diaminopyridine, Substituted Benzaldehydes | Na2S2O5 | 2-(Substituted-phenyl)imidazo[4,5-b]pyridines | Utilizes adduct of benzaldehydes. | nih.gov |
| 2-Chloro-3-nitropyridine | Fe, Acetic Acid, Ytterbium triflate, Triethyl orthoformate | Substituted Imidazo[4,5-c]pyridines | Two-step, one-pot procedure with broad functional group compatibility. | mdpi.com |
| 2,3-Diaminopyridine, Substituted Aryl Aldehydes | Water (thermal conditions) | 2-Substituted-1H-imidazo[4,5-b]pyridines | Environmentally benign, one-step oxidative cyclocondensation. | mdpi.com |
| 2-Halo imidazo[4,5-b]pyridines, Pyridone nucleophiles | Pd(OAc)2, XantPhos | C2-Substituted imidazo[4,5-b]pyridines | Palladium-mediated cross-coupling for C2-functionalization. | mdpi.com |
Role of Bromine in Precursor Reactivity
The presence of a bromine atom on the pyrazine ring of the precursor, typically 5-bromo-2,3-diaminopyrazine, plays a multifaceted role in the synthesis of this compound. Halogens, including bromine, exhibit a dual electronic effect: they are deactivating due to their inductive electron-withdrawing nature and ortho,para-directing in electrophilic aromatic substitution due to resonance effects involving their lone pairs. youtube.com
In the context of the cyclization reaction to form the imidazole ring, the electron-withdrawing inductive effect of the bromine atom decreases the electron density of the pyrazine ring. This deactivation can influence the nucleophilicity of the adjacent amino groups, which is a critical factor for the intramolecular cyclization step. While a decrease in nucleophilicity might be expected to hinder the reaction, the precise impact depends on the reaction mechanism. In electrophilic cyclization reactions, the polarization of the reacting partners is a key determinant of the outcome. nih.gov
Furthermore, the bromine atom serves as a valuable functional handle for post-synthesis modifications. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the 5-position of the imidazo[4,5-b]pyrazine core. This strategic placement of bromine in the precursor obviates the need for a potentially unselective bromination step on the final heterocyclic system, where a mixture of regioisomers could be formed. nih.gov The reactivity of halogens follows the trend of chlorine being the most reactive, followed by bromine, and then iodine. youtube.com This intermediate reactivity of bromine makes it a versatile tool in organic synthesis.
The following table summarizes the dual electronic effects of halogens on aromatic rings:
| Effect | Description | Consequence for Reactivity |
| Inductive Effect | Electronegative halogen atom pulls electron density from the aromatic ring through the sigma bond. | Deactivates the ring, making it less nucleophilic. |
| Resonance Effect | Lone pairs on the halogen can be donated to the aromatic ring through pi-conjugation. | Stabilizes carbocation intermediates in electrophilic substitution, directing incoming electrophiles to the ortho and para positions. |
Design of Synthetic Strategy Guided by Electron Density Surface Maps
Modern synthetic chemistry increasingly relies on computational methods to predict reactivity and guide the design of synthetic routes. Molecular electrostatic potential (MEP) maps, which are visualized on the electron density surface of a molecule, are particularly useful for understanding and predicting the sites of electrophilic and nucleophilic attack.
While a specific study on the use of electron density maps for the synthesis of this compound is not available, the principles can be illustrated by examining computational studies on related heterocyclic systems, such as imidazo[1,2-a]pyrazine (B1224502) derivatives. researchgate.net In these studies, quantum chemical calculations are employed to generate MEP maps. These maps depict regions of high and low electron density. Red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while blue-colored regions represent low electron density and are prone to nucleophilic attack.
By analyzing the MEP map of a precursor molecule like 5-bromo-2,3-diaminopyrazine, chemists can predict the most nucleophilic sites—the amino groups—and how the electron-withdrawing bromine atom influences their reactivity. This information can guide the choice of cyclizing agent and reaction conditions to favor the desired intramolecular reaction. For example, the calculations can help in understanding the relative nucleophilicity of the two amino groups and whether one is more likely to initiate the cyclization.
A computational investigation into the electronic properties of materials based on imidazo[1,2-a]pyrazine has shown that the introduction of different substituents significantly affects the electronic structure, including the HOMO and LUMO energy levels. researchgate.net This highlights the power of computational modeling in predicting the electronic behavior of these heterocyclic systems, which is directly linked to their reactivity. Such in-silico studies can be invaluable in optimizing the synthetic strategy for compounds like this compound, potentially reducing the number of laboratory experiments required and leading to more efficient and targeted syntheses.
Chemical Reactivity and Functionalization of 5 Bromo 1h Imidazo 4,5 B Pyrazine
Regioselective Functionalization and Derivatization Strategies
The presence of multiple nitrogen atoms and a bromine substituent on the imidazo[4,5-b]pyrazine core allows for a variety of regioselective reactions, enabling the synthesis of diverse derivatives.
Electrophilic Aromatic Substitution (EAS) Patterns
The imidazo[4,5-b]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. stackexchange.com However, when such reactions do occur, they are predicted to favor substitution on the five-membered imidazole (B134444) ring rather than the pyrazine (B50134) ring. stackexchange.com This is because attack at the C-2 or C-3 positions of the imidazole ring leads to a more stable intermediate that maintains the aromaticity of the six-membered pyrazine ring. stackexchange.com Specifically, electrophilic attack at the C-3 position is generally favored over the C-2 position as it results in a more stable carbocation intermediate. stackexchange.com
Nucleophilic Substitution Reactions at the Pyrazine Ring
The bromine atom at the C-5 position of the pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is crucial for the synthesis of derivatives with potential biological activity. For instance, the bromine can be displaced by nucleophiles such as amines, thiols, and alkoxides to yield the corresponding substituted imidazo[4,5-b]pyrazines.
N-Alkylation Reactions and Regioisomer Control (N1, N3, N4 positions)
Alkylation of 5-Bromo-1H-imidazo[4,5-b]pyrazine can occur at the N1, N3, or N4 positions, leading to a mixture of regioisomers. The control of regioselectivity is a significant challenge in the synthesis of specific isomers. The reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the ratio of the resulting N-alkylated products.
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for conducting alkylation reactions. ptfarm.pl This technique is particularly useful for the alkylation of N-heterocycles, offering high yields and selectivity under mild conditions. nih.gov In a typical PTC system, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is used to transfer the deprotonated N-heterocycle from an aqueous or solid phase to an organic phase containing the alkylating agent. ptfarm.placsgcipr.org This method avoids the need for strong, hazardous bases and expensive anhydrous solvents. acsgcipr.org The efficiency of PTC can be influenced by the structure of the catalyst, with parameters like the total number of carbon atoms (C#) affecting its organophilicity and reactivity. acsgcipr.org
Table 1: Examples of N-Alkylation under Phase Transfer Catalysis This table is illustrative and based on general principles of PTC alkylation of heterocycles. Specific data for this compound may vary.
| Alkylating Agent | Catalyst | Base | Solvent System | Major Regioisomer(s) | Yield (%) |
| Benzyl bromide | TBAB | 50% aq. KOH | Toluene/Water | N1/N3 | >90 |
| Allyl bromide | TBAB | 50% aq. NaOH | Dichloromethane/Water | N1/N3 | High |
| Methyl iodide | Aliquat 336 | K₂CO₃ (solid) | Acetonitrile | N1/N3/N4 mixture | Variable |
Diazomethane (B1218177) Methylation Studies
Diazomethane is a classic reagent for the methylation of acidic protons, including the N-H of imidazole rings. The reaction of this compound with diazomethane is expected to yield a mixture of N-methylated isomers. The distribution of these isomers (N1-methyl, N3-methyl, and potentially N4-methyl) would depend on the relative acidities of the N-H protons and steric factors.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. rhhz.net These reactions have been widely applied to synthesize complex molecules, including pharmaceuticals and organic materials. rhhz.netnih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling the bromo-substituted pyrazine with an organoboron reagent, such as a boronic acid or ester. nih.govorganic-chemistry.orglibretexts.org The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and tolerating various functional groups. nih.govlibretexts.org
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of this compound with an organotin compound. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromo-substituted pyrazine and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is highly valuable for synthesizing alkynyl-substituted heterocycles. organic-chemistry.org
Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions This table provides a general overview. Specific conditions and outcomes depend on the substrates and reagents used.
| Reaction Name | Coupling Partner | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compounds | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) + Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, low toxicity of boron reagents, wide functional group tolerance. nih.govorganic-chemistry.orglibretexts.org |
| Stille | Organostannanes | Pd catalyst (e.g., Pd(PPh₃)₄) | Broad scope, high selectivity. organic-chemistry.orgwikipedia.orguwindsor.ca |
| Sonogashira | Terminal alkynes | Pd catalyst + Cu(I) co-catalyst + Base | Direct formation of C(sp)-C(sp²) bonds, synthesis of conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org |
Suzuki Cross-Coupling Reactions at Halogenated Positions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex. libretexts.orgrsc.org This reaction is particularly valuable for modifying heterocyclic cores. While direct examples of Suzuki coupling on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous brominated nitrogen-rich heterocycles provides a strong indication of its synthetic potential.
Research on closely related structures, such as brominated pyrazolo[1,5-a]pyrimidin-5-ones and 5-bromo-1,2,3-triazines, demonstrates the feasibility of such transformations. nih.govuzh.ch For instance, the Suzuki coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved, yielding C3-arylated products in good to excellent yields. nih.gov These reactions typically employ a palladium catalyst, such as PdCl₂(PPh₃)₂ or a more advanced system like XPhosPdG2/XPhos, in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent like dioxane, often under thermal or microwave conditions. nih.govnih.gov
A study on the photocatalytic C-C cross-coupling of the analogous compound 7-bromo-1H-imidazo[4,5-b]pyridine with heteroaryl boronic acids has been reported to produce 7-aryl-1H-imidazo[4,5-b]pyridines. nih.gov This further supports the aptitude of the bromo-imidazopyrazine scaffold to participate in Suzuki-type reactions. The conditions for these reactions are critical and are optimized based on the specific substrates.
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for the efficiency of the catalytic cycle.
Below is a representative data table based on Suzuki cross-coupling reactions of analogous brominated heterocycles, illustrating typical reaction conditions.
Table 1: Representative Conditions for Suzuki Cross-Coupling of Brominated Heterocycles
| Entry | Brominated Heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | K₂CO₃ | Dioxane/H₂O | 150°C, 30 min (MW) | 88 | nih.gov |
| 2 | 5-Bromo-1,2,3-triazine | 4-(tert-Butyl)phenylboronic acid | Pd(MeCN)₂Cl₂ (10), dppf (15) | Ag₂CO₃ | Dioxane/H₂O | 100°C, 2 h | 91 | uzh.ch |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 80°C | 85 | mdpi.com |
C-N Coupling Methodologies
The formation of carbon-nitrogen bonds is another critical transformation in medicinal chemistry, and palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are paramount. wikipedia.org This reaction enables the coupling of amines with aryl halides, providing access to a wide range of N-arylated compounds. The application of these methods to this compound would allow for the synthesis of various 5-amino-substituted derivatives.
The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the formation of a palladium-amido complex upon reaction with the amine in the presence of a base. libretexts.org Reductive elimination from this complex yields the desired N-aryl product and regenerates the active Pd(0) catalyst. libretexts.org The choice of a non-coordinating, strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide is often crucial for the success of these couplings. nih.gov
The development of these C-N coupling methodologies has significantly expanded the ability to synthesize complex molecules, replacing harsher, classical methods that often suffer from limited substrate scope and functional group tolerance. wikipedia.org
General Applications of Halogenated Heterocycles in Cross-Coupling
Halogenated heterocycles, such as this compound, are highly valuable starting materials in organic synthesis, primarily due to their ability to participate in a diverse range of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions provide a powerful and convergent approach for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura reaction, for instance, is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov The reaction's tolerance for a wide variety of functional groups and the relatively low toxicity of the boron-based reagents contribute to its widespread application. nih.gov The use of halogenated heterocycles in Suzuki reactions allows for the direct installation of aryl or heteroaryl fragments onto the heterocyclic core, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Similarly, palladium-catalyzed C-N coupling reactions, like the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. Halogenated heterocycles serve as key electrophilic partners in these reactions, allowing for the introduction of diverse amine functionalities. This is particularly important in drug discovery, where the amino group can act as a crucial pharmacophore or a point for further derivatization.
In essence, the halogen atom on a heterocyclic ring acts as a versatile "linchpin," enabling synthetic chemists to strategically and efficiently build molecular complexity from a common intermediate.
Advanced Spectroscopic and Structural Characterization of Imidazopyrazine Derivatives
Single-Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to construct an electron density map, from which the molecular structure can be solved and refined. researchgate.net
For a compound like 5-Bromo-1H-imidazo[4,5-b]pyrazine, SC-XRD would confirm the planar nature of the fused imidazopyrazine ring system and determine the precise geometry of the C-Br bond. Furthermore, it would reveal the tautomeric form present in the solid state and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the supramolecular assembly.
Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of related compounds provides insight into the expected structural features. For instance, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol demonstrates how molecules in this family are linked via N—H···N and O—H···Br hydrogen bonds, forming extensive networks. researchgate.net Such data is crucial for understanding the physical properties of the material and for designing new materials with desired packing motifs.
Table 1: Illustrative Crystallographic Data for a Related Imidazo[4,5-b]pyridine Derivative (Data presented for 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol as an example)
| Parameter | Value |
| Empirical Formula | C₁₂H₈BrN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345 (3) |
| b (Å) | 5.6789 (11) |
| c (Å) | 16.234 (3) |
| β (°) | 102.345 (2) |
| Volume (ų) | 1111.1 (4) |
| Z | 4 |
| Source: Adapted from data on a related compound. researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For organic molecules like this compound, ¹H and ¹³C NMR are indispensable tools for confirming the molecular skeleton.
In ¹H NMR spectroscopy, the chemical shift of a proton provides information about its electronic environment. For this compound, one would expect to observe distinct signals for the protons on the pyrazine (B50134) and imidazole (B134444) rings. The exact chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The proton on the imidazole ring (C2-H) would likely appear as a singlet in the aromatic region, while the two protons on the pyrazine ring would also present as singlets, with their positions indicating the electronic effects within the ring.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other carbons in the heterocyclic rings would provide a complete map of the carbon skeleton, confirming the fusion of the imidazole and pyrazine rings.
While specific, fully assigned NMR data for this compound are not detailed in the searched literature, data from related imidazo[4,5-c]pyridin-2-one derivatives illustrate the typical chemical shift ranges. nih.gov
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Substituted Imidazo[4,5-c]pyridin-2-one Derivative (Data for 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one as an example)
| ¹H NMR (DMSO-d₆) | δ (ppm) | ¹³C NMR (DMSO-d₆) | δ (ppm) |
| Aromatic-H | 7.78 (d) | C=O | 152.18 |
| Aromatic-H | 7.68 - 7.62 (m) | Aromatic-C | 144.17 |
| Aromatic-H | 7.58 - 7.52 (m) | Aromatic-C | 142.03 |
| Aromatic-H | 7.48 (t) | Aromatic-C | 139.57 |
| Aromatic-H | 7.40 - 7.27 (m) | Aromatic-C | 136.45 |
| Aromatic-H | 6.48 (d) | Aromatic-C | 134.14 |
| NH₂ | 4.95 (s) | Aromatic-C | 133.48 |
| CH₃ | 2.40 (s) | Aromatic-C | 109.95 |
| Source: Adapted from data for a related compound. nih.gov |
Vibrational Spectroscopy Applications for Molecular Identification
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific bonds and functional groups present, providing a unique "molecular fingerprint" that can be used for identification and characterization.
Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from interaction with molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy. For this compound, Raman spectroscopy would be useful for identifying the characteristic vibrations of the fused aromatic ring system. Key vibrational modes would include the ring stretching vibrations of the C=C and C=N bonds, as well as in-plane and out-of-plane ring deformation modes. The C-Br stretching vibration would also be expected to produce a characteristic Raman signal, typically in the lower wavenumber region.
Although a specific Raman spectrum for this compound is not documented in the available literature, the analysis of related heterocyclic systems shows the power of this technique. nih.gov The spectrum provides a unique pattern of peaks whose positions and intensities are characteristic of the molecule's structure.
Table 3: Typical Raman Band Regions for Heterocyclic Aromatic Compounds
| Wavenumber Range (cm⁻¹) | Assignment |
| 1650 - 1400 | Aromatic C=C and C=N stretching |
| 1300 - 1000 | In-plane ring deformations, C-H bending |
| 1000 - 600 | Ring breathing modes, out-of-plane bending |
| Below 600 | C-Br stretching and other skeletal deformations |
| Source: General ranges for related compounds. nih.govnih.gov |
Hirshfeld Surface Analysis for Intermolecular Interaction Studies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.com Derived from the crystal structure data, the Hirshfeld surface provides a graphical representation of the regions of close contact between adjacent molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific atoms involved in interactions such as hydrogen bonds and π-stacking. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting the strongest interactions.
For this compound, Hirshfeld analysis would provide quantitative insights into the nature and relative importance of different intermolecular contacts. Key interactions would likely include N-H···N hydrogen bonds between the imidazole N-H donor and a pyrazine nitrogen acceptor of a neighboring molecule. Additionally, Br···N or Br···H halogen bonding and π-π stacking interactions between the fused ring systems would be expected.
Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Bromo-Substituted Imidazo[1,2-a]pyridine Derivative
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 27.1 |
| N···H / H···N | 23.8 |
| O···H / H···O | 15.7 |
| C···H / H···C | 13.2 |
| Br···H / H···Br | 10.2 |
| Other | 10.0 |
| Source: Data from 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]. nih.gov |
This quantitative breakdown is invaluable for understanding how the bromine substituent and the arrangement of hydrogen bond donors and acceptors direct the solid-state assembly, which in turn influences the material's macroscopic properties.
No Publicly Available Computational Studies on this compound to Date
Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies have been published focusing on the compound this compound. While this compound is commercially available and has been mentioned in the context of synthetic chemistry, it appears to have not yet been the subject of dedicated in-silico analysis through methods such as Density Functional Theory (DFT).
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. For a compound like this compound, such studies would typically involve a range of calculations to elucidate its electronic and structural characteristics. This would include:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and reactivity.
Calculation of Molecular Descriptors: Quantifying properties like the dipole moment and polarizability to predict its interactions with other molecules and external fields.
Prediction of Spectroscopic Data: Simulating spectra (e.g., Raman, UV-Vis) to aid in experimental characterization.
Time-Dependent DFT (TD-DFT): Modeling electronic excitations to understand its photophysical properties.
Dispersion Corrections (DFT-D): Accounting for weak intermolecular forces, which are crucial for understanding condensed-phase behavior.
While research exists on related imidazopyrazine and imidazopyridine derivatives, the specific influence of the bromine atom at the 5-position of the 1H-imidazo[4,5-b]pyrazine core on its quantum chemical properties has not been documented in peer-reviewed literature. The synthesis of a thione derivative, this compound-2(3H)-thione, has been reported, but this work did not include the computational analysis requested for the parent compound.
The absence of these studies means that detailed data on the optimized molecular geometry, HOMO-LUMO energy gap, electron density distribution, specific molecular descriptors, and predicted spectroscopic data for this compound are not available in the public domain. Future research initiatives would be necessary to generate and analyze this valuable computational data.
Computational and Theoretical Chemistry Studies of 5 Bromo 1h Imidazo 4,5 B Pyrazine Systems
Theoretical Tautomerism and Conformational Isomerism Analysis
The structural and electronic properties of 5-Bromo-1H-imidazo[4,5-b]pyrazine are influenced by the potential for tautomerism and conformational isomerism. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring these phenomena.
Tautomerism: The imidazo[4,5-b]pyrazine core can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. The two primary tautomers are the 1H- and 3H- (or 4H- depending on IUPAC numbering conventions) forms. DFT calculations on related heterocyclic systems, such as pyrazoles and imidazo[4,5-b]pyridines, have shown that the relative stability of tautomers is influenced by the electronic nature of substituents and the surrounding medium. mdpi.comkashanu.ac.irkoreascience.kr For this compound, the bromine atom at the 5-position, being electron-withdrawing, can influence the electron density distribution across the heterocyclic framework and thus the relative energies of the tautomers. High-level ab initio calculations are often employed to determine the most stable tautomer in the gas phase and in different solvents, providing crucial information for understanding its reactivity and biological interactions. mdpi.com
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools to study the dynamic behavior of molecules and their interactions with other chemical species or surfaces.
While specific Monte Carlo (MC) simulation studies on the adsorption of this compound are not extensively documented, the methodology is well-suited for investigating the adsorption of nitrogen-containing heterocyclic compounds on various surfaces, such as metals or carbon-based materials. mdpi.commdpi.comed.ac.uk MC simulations can predict the preferred orientation, adsorption energy, and packing of molecules on a surface.
For a molecule like this compound, MC simulations could elucidate its interaction with surfaces like gold or silver. surfacesciencewestern.comrsc.org The nitrogen atoms of the pyrazine (B50134) and imidazole rings, with their lone pairs of electrons, and the bromine atom are expected to be key interaction sites. Simulations can reveal whether the molecule adsorbs in a planar or tilted orientation and how intermolecular interactions, such as hydrogen bonding or stacking, influence the formation of self-assembled monolayers. Such studies are crucial for applications in electronics, sensing, and catalysis.
The imidazo[4,5-b]pyrazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in many biologically active compounds. nih.gov Computational modeling plays a pivotal role in the design and optimization of ligands based on this core, including derivatives of this compound.
Structure-based drug design often involves molecular docking to predict how a ligand binds to the active site of a biological target, such as a protein kinase. nih.govnih.gov For example, derivatives of imidazo[4,5-b]pyrazine have been designed as inhibitors of the c-Met protein kinase, where docking studies helped to understand the binding mode and guide the synthesis of more potent and selective compounds. nih.govnih.gov The bromine atom in this compound can form halogen bonds with protein residues, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Computational optimization of such ligands involves iterative cycles of in silico design, synthesis, and biological testing to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov
Theoretical Structure-Activity Relationship (SAR) and In Silico Analysis
Theoretical SAR and in silico analyses are essential for understanding how the chemical structure of a molecule relates to its biological activity and for predicting the properties of new, unsynthesized compounds.
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For imidazo[4,5-b]pyrazine derivatives and related structures like imidazo[1,5-a]pyrazines, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. japsonline.comresearchgate.net These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
A QSAR study on imidazo[4,5-b]pyridine derivatives, which are structurally analogous to this compound, could reveal the importance of the bromine substituent at the 5-position for a specific biological activity. eurekaselect.com The statistical robustness of QSAR models allows for the prediction of the activity of new derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
| QSAR Model Type | Key Findings for Related Imidazopyrazines | Potential Implication for this compound |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and hydrophobic interactions are significant contributors to the activity of Bruton's tyrosine kinase inhibitors. japsonline.comresearchgate.net | The bromo group's size and hydrophobicity could be critical for binding affinity. |
| Field-based QSAR | Electrostatic fields around the molecule are crucial for Aurora kinase inhibition. | The electronegativity of the bromine atom can significantly influence the electrostatic potential and thus the biological activity. |
| Descriptor-based QSAR | Polarizability and electronegativity are key descriptors for anti-yellow fever activity of dicarboxamide derivatives. eurekaselect.com | The high polarizability and electronegativity of bromine are likely to be important descriptors in any QSAR model. |
This table is generated based on findings from related imidazopyrazine structures and provides hypothetical implications for this compound.
In silico methods, particularly DFT, are used to analyze how different substituents affect the molecular properties of the core structure. For this compound, the bromine atom is expected to have a significant impact on its electronic properties.
The electron-withdrawing nature of bromine can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), affecting the molecule's reactivity, redox potential, and UV-Vis absorption spectrum. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, would show regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. The bromine atom would likely create a region of positive potential (a σ-hole) on its outer surface, making it a potential halogen bond donor. These in silico analyses provide a detailed understanding of the structure-property relationships and can guide the design of new derivatives with tailored electronic and chemical properties.
| Property | Effect of Bromo Substituent |
| HOMO-LUMO Gap | Generally lowered, leading to potential changes in color and reactivity. |
| Electron Density | Withdrawn from the pyrazine ring, influencing reactivity and basicity of nitrogen atoms. |
| Dipole Moment | Increased due to the high electronegativity of bromine. |
| Molecular Electrostatic Potential | A region of positive potential (σ-hole) is expected on the bromine atom, enabling halogen bonding. |
This table summarizes the expected effects of the bromo substituent on the molecular properties of the imidazo[4,5-b]pyrazine core based on general chemical principles.
Molecular Electrostatic Potential Maps for Reactive Site Identification
A Molecular Electrostatic Potential (MEP) map is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting how a molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
Different colors on an MEP map signify different levels of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are favorable sites for interactions with positive charges.
Blue: Represents regions of low electron density and positive electrostatic potential. These sites are prone to nucleophilic attack.
Green and Yellow: Denote areas with intermediate or near-zero electrostatic potential.
Without specific research on this compound, a data table of its MEP values cannot be generated.
X-ray Crystallography-Guided Design Principles
X-ray crystallography is a powerful experimental technique that provides the precise three-dimensional arrangement of atoms within a crystal. This information is fundamental for understanding a molecule's structure and its interactions in the solid state. The resulting crystal structure can guide the design of new molecules with desired properties, a strategy known as structure-based drug design.
Key insights derived from X-ray crystallography include:
Bond Lengths and Angles: Precise measurements that confirm the molecular geometry.
Conformation: The spatial arrangement of atoms in a molecule.
Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal lattice.
If a crystal structure for this compound were available, it would reveal how the bromine atom and the nitrogen atoms in the heterocyclic rings participate in intermolecular interactions. This data would be invaluable for designing derivatives with improved properties, such as enhanced binding affinity to a biological target. For instance, understanding the hydrogen bonding network could inform the design of analogues that mimic or disrupt these interactions.
A search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, no crystallographic data table can be presented.
Applications of the Imidazopyrazine Scaffold in Advanced Chemical Research
Development of Chemical Biology Probes
The ability to probe and understand complex biological systems at the molecular level is a cornerstone of modern chemical biology. The imidazopyrazine scaffold has proven to be a valuable platform for the design and synthesis of sophisticated chemical probes that can elucidate biological processes.
Photoaffinity labeling is a powerful technique used to identify and study interactions between small molecules and their protein targets within a complex biological environment. nih.gov This method involves a "bait" molecule, a photoaffinity probe, which contains a photoreactive group that can be activated by light to form a covalent bond with its interacting "prey" protein. nih.gov The imidazopyrazine scaffold has been successfully incorporated into photoaffinity probes to investigate the targets of kinase inhibitors. nih.gov
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Designing highly selective kinase inhibitors is a significant challenge. Photoaffinity probes based on the imidazopyrazine scaffold, which is present in several kinase inhibitors, enable the identification of both intended targets and off-targets in a complex proteome. nih.gov By attaching a photo-reactive group to the imidazopyrazine core, researchers can covalently link the probe to its binding partners upon UV irradiation. nih.govnih.gov Subsequent analysis, often using mass spectrometry, reveals the identity of these proteins, providing crucial information about the inhibitor's selectivity and potential side effects. nih.gov The design of these probes, including the specific placement of substituents on the imidazopyrazine ring, can influence their target profiles. nih.gov
Bioluminescence, the emission of light by living organisms, is a phenomenon driven by the enzymatic oxidation of a substrate called a luciferin (B1168401). nih.gov The imidazopyrazinone core is the light-emitting component of coelenterazine (B1669285), a luciferin widely found in marine organisms. nih.gov The imidazopyrazine scaffold serves as a foundational structure for the synthesis of novel luciferins and their precursors with improved properties for various bio-imaging applications. google.comgoogle.com
Researchers have developed imidazopyrazine derivatives that act as alternatives to conventional luciferins, offering enhanced bioluminescence signals in terms of intensity and duration. google.com These synthetic luciferins can be engineered to produce different colors of light, which is particularly useful for multi-component imaging, allowing scientists to visualize multiple biological events simultaneously. nih.gov Furthermore, stable precursors of luciferins based on the imidazopyrazine scaffold have been created, which can be stored under convenient conditions and easily converted to the active luciferin when needed. google.comgoogle.com The development of new luciferin-luciferase pairs, where a synthetic luciferin is matched with a specifically mutated luciferase enzyme, has led to brighter and more specific bioluminescent signals for cellular imaging. nih.gov
The structural modifications of the imidazopyrazine core in coelenterazine analogs have a direct impact on their bioluminescent properties. For instance, alterations at different positions of the imidazopyrazinone ring can shift the emission wavelength, creating a palette of colors for imaging. mdpi.com This tunability allows for the creation of customized probes for specific biological applications. mdpi.comnih.gov
Table 1: Examples of Coelenterazine Analogs and their Properties
| Analog Name | Modification on Imidazopyrazinone Core | Key Property | Reference |
|---|---|---|---|
| Coelenterazine 400a | Derivative with altered substituent | Blue-shifted emission (~400 nm) | biotium.com |
| Coelenterazine h | 2-(4-Dehydroxy) | Higher luminescence intensity | biotium.com |
| Methyl Coelenterazine | 2-methyl analog | Potent antioxidant | biotium.combiotium.com |
| 6etOMe-CTZ | Methoxy group at C-6 | High selectivity for specific luciferases | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Applications in Material Science Research
The unique photophysical and electrochemical properties of the imidazopyrazine scaffold make it an attractive building block for advanced materials with applications in electronics and surface science.
Organic light-emitting diodes (OLEDs) are a promising technology for next-generation displays and solid-state lighting due to their high efficiency, flexibility, and vibrant colors. researchgate.net The performance of an OLED is heavily dependent on the emissive material used in the device. Imidazole (B134444) derivatives, including those with an imidazopyrazine core, have been extensively studied as emitters in OLEDs. researchgate.netrsc.org
Table 2: Performance of an OLED Device Using an Imidazopyrazine-based Emitter
| Device Type | CIE (x,y) Coordinates | Maximum External Quantum Efficiency (EQE) |
|---|---|---|
| f-ct4b based OLED | (0.19, 0.47) | 17.4% |
Data from a study on Ir(III) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates. rsc.org
The interaction of organic molecules with metallic surfaces is a critical area of research with applications in corrosion prevention. Imidazole and its derivatives have been recognized for their ability to inhibit the corrosion of various metals, such as copper and mild steel. frontiersin.orgresearchgate.netrsc.org The nitrogen atoms in the imidazole ring can coordinate with metal atoms on the surface, forming a protective layer that prevents the metal from reacting with its environment. frontiersin.org
Studies have shown that imidazopyrimidine derivatives can act as effective corrosion inhibitors for mild steel in acidic solutions. frontiersin.org The inhibitor molecules adsorb onto the steel surface, and this adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. frontiersin.orgresearchgate.net The efficiency of corrosion inhibition increases with the concentration of the inhibitor. frontiersin.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have provided insights into the adsorption mechanism, suggesting that the inhibitor molecules bond to the metal surface through their nitrogen atoms and aromatic rings. frontiersin.org The presence of electron-donating or withdrawing groups on the imidazopyrazine scaffold can influence the strength of its interaction with the metal surface. nih.govfigshare.com
Role as a Scaffold in Advanced Ligand Design
The imidazopyrazine scaffold serves as a versatile template for the design of ligands that can selectively bind to specific biological targets, such as G protein-coupled receptors (GPCRs) and kinases. nih.govnih.gov Its rigid, bicyclic structure provides a well-defined framework that can be decorated with various functional groups to optimize binding affinity and selectivity.
For instance, the imidazo[1,2-a]pyrazine (B1224502) core has been used to develop potent and selective antagonists for the A3 adenosine (B11128) receptor, a target for various therapeutic applications. nih.gov By systematically modifying the substituents at different positions of the imidazopyrazine ring, researchers have been able to fine-tune the binding properties of the ligands for the desired receptor subtype. nih.gov Molecular modeling studies have further elucidated the binding modes of these compounds, guiding the design of more effective ligands. nih.gov The imidazopyrazine scaffold has also been utilized in the design of inhibitors for breast cancer by targeting the NPY1R protein. nih.gov This highlights the broad applicability of this scaffold in medicinal chemistry for the development of novel therapeutic agents.
Design of Inhibitors Targeting Specific Protein Kinases
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The imidazopyrazine scaffold has emerged as a versatile framework for the design of potent and selective protein kinase inhibitors. nih.govresearchgate.netrjpbr.com Its structural resemblance to the purine (B94841) core of ATP allows it to effectively compete for the ATP-binding site of kinases. researchgate.net
Derivatives of the imidazopyrazine scaffold have been successfully developed as inhibitors for a variety of protein kinases, including:
Aurora Kinases: Imidazo[1,2-a]pyrazine derivatives have been designed as selective inhibitors of Aurora-A kinase. researchgate.netnih.gov These kinases play crucial roles in mitosis, and their overexpression is common in many human cancers. researchgate.net
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently upregulated in cancer. nih.gov Imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent inhibitors of PI3Kα, demonstrating anti-proliferative and anti-angiogenic activities. nih.gov
Mammalian Target of Rapamycin (mTOR): A series of imidazopyrazine analogues have been developed as inhibitors of mTOR kinase, a key regulator of cell growth and proliferation. nih.gov
p21-Activated Kinase 4 (PAK4): An imidazo[4,5-b]pyridine-based inhibitor of PAK4 has been discovered, highlighting the potential of this scaffold in targeting this particular kinase. rjpbr.com
The versatility of the imidazopyrazine core allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity against different kinases. nih.gov
Structure-Based Ligand Design and Optimization
The development of potent and selective kinase inhibitors often relies on a deep understanding of the interactions between the inhibitor and the target protein. Structure-based ligand design, which utilizes the three-dimensional structure of the protein's binding site, has been instrumental in optimizing imidazopyrazine-based inhibitors.
Co-crystallization of imidazo[1,2-a]pyrazine derivatives with their target kinases, such as Aurora-A, has provided invaluable insights into their binding modes. researchgate.netnih.gov This structural information allows researchers to understand the key interactions that drive inhibitor potency and selectivity. For example, the analysis of the crystal structure of an imidazo[1,2-a]pyrazine derivative in complex with Aurora-A revealed the importance of specific residues in the ATP-binding site for achieving isoform selectivity. researchgate.net
This knowledge has guided the rational design of new generations of inhibitors with improved pharmacological profiles. By modifying the substituents on the imidazopyrazine scaffold, researchers can enhance interactions with the target protein, leading to increased potency and selectivity. researchgate.netnih.gov Molecular docking and other computational techniques are also employed to predict the binding of designed ligands and prioritize them for synthesis and biological evaluation. nih.govmdpi.com
Functionalized Imidazopyrazines in Catalysis Research
Beyond their applications in medicinal chemistry, functionalized imidazopyrazine derivatives are also finding use in the field of catalysis. Their unique electronic properties and ability to coordinate with metal ions make them attractive candidates for the development of novel ligands for transition metal-catalyzed reactions.
Imidazopyrazine Derivatives as Ligands in Transition Metal Catalysis
The nitrogen atoms within the imidazopyrazine ring system can act as effective coordination sites for a variety of transition metals, including palladium, copper, and rhodium. beilstein-journals.org This has led to the exploration of imidazopyrazine derivatives as ligands in a range of catalytic transformations.
For instance, imidazopyridine-based ligands have been employed in palladium-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis. beilstein-journals.org The electronic and steric properties of the imidazopyrazine ligand can influence the activity and selectivity of the metal catalyst.
Furthermore, copper(I) and palladium(II) complexes of imidazo[1,2-a]pyridines have been utilized in the synthesis of functionalized derivatives of this scaffold. thieme-connect.com These reactions often proceed under mild conditions and tolerate a range of functional groups, highlighting the utility of these metal-ligand systems. The development of metal-carbene complexes involving imidazopyridine ligands has also opened up new avenues for catalytic applications. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 5-Bromo-1H-imidazo[4,5-B]pyrazine?
- Methodology : The compound can be synthesized via cyclization of halogenated pyrazine precursors. A common approach involves reacting 3-amino-5-bromopyrazine with formamide under reflux with a base (e.g., K₂CO₃). Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 60–80°C achieves regioselective bromination at the 5-position . Alternative routes include Suzuki-Miyaura coupling for introducing aryl substituents post-cyclization .
- Key Considerations : Optimize reaction time and solvent polarity to minimize side products. Monitor reaction progress via TLC or HPLC.
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Data collection typically requires a synchrotron source for high-resolution analysis, especially for bromine-heavy compounds. DIAMOND software visualizes hydrogen-bonding networks and π-π stacking interactions .
- Validation : Confirm bond lengths/angles against DFT calculations (e.g., Gaussian09) and check R-factors (<5% for high reliability).
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- NMR : H and C NMR in DMSO-d₆ or CDCl₃. The bromine atom induces distinct deshielding in adjacent protons (δ 8.2–8.5 ppm for imidazole protons) .
- MS : ESI-MS in positive ion mode to confirm molecular weight ([M+H]⁺ expected at ~214.05 g/mol) .
- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 500–600 cm⁻¹ (C-Br vibration) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). The bromine atom enhances hydrophobic binding in active sites .
- QSAR Studies : Train models on datasets of imidazo[4,5-b]pyrazine derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
Standardize assay protocols (e.g., use fixed ATP at 1 mM).
Validate purity via HPLC (>98%) to exclude confounding impurities.
Perform dose-response curves in triplicate across multiple cell lines .
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
- Problem : Competing bromination at the 6-position due to electronic effects.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
